N-(4-methylphenyl)-N'-(3-phenylpropyl)urea
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Overview
Description
N-(4-methylphenyl)-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-methylphenyl group and a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(3-phenylpropyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylphenyl isocyanate+3-phenylpropylamine→N-(4-methylphenyl)-N’-(3-phenylpropyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(4-methylphenyl)-N’-(3-phenylpropyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methylphenyl)-N’-(3-phenylpropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The compound may also interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- N-(4-methylphenyl)-N’-(2-phenylethyl)urea
- N-(4-methylphenyl)-N’-(4-phenylbutyl)urea
- N-(4-methylphenyl)-N’-(3-phenylpropyl)thiourea
Comparison: N-(4-methylphenyl)-N’-(3-phenylpropyl)urea is unique due to its specific structural features, such as the length and positioning of the phenylpropyl group
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-16(12-10-14)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIGASSRLGSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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